N-(4-Hydroxy-3-(3-(4-(2-morpholinoethoxy)phenyl)acryloyl)phenyl)benzenesulphonamide
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Overview
Description
N-[4-HYDROXY-3-[3-[4-[2-MORPHOLINOETHOXY]PHENYL]ACRYLOYL]PHENYL]BENZENESULFONAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a morpholinoethoxy group, an acrylate moiety, and a benzenesulfonamide group. It is often used in experimental and research settings due to its specific chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-HYDROXY-3-[3-[4-[2-MORPHOLINOETHOXY]PHENYL]ACRYLOYL]PHENYL]BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the acrylate moiety: This step involves the reaction of a phenylacrylate with a suitable reagent under controlled conditions.
Introduction of the morpholinoethoxy group: This is achieved through a nucleophilic substitution reaction, where the morpholinoethoxy group is attached to the phenyl ring.
Sulfonamide formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-HYDROXY-3-[3-[4-[2-MORPHOLINOETHOXY]PHENYL]ACRYLOYL]PHENYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-HYDROXY-3-[3-[4-[2-MORPHOLINOETHOXY]PHENYL]ACRYLOYL]PHENYL]BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of N-[4-HYDROXY-3-[3-[4-[2-MORPHOLINOETHOXY]PHENYL]ACRYLOYL]PHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with cellular receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting the transcription and translation of specific genes
Comparison with Similar Compounds
Similar Compounds
N-[4-HYDROXY-3-[3-[4-[2-MORPHOLINOETHOXY]PHENYL]ACRYLOYL]PHENYL]BENZENESULFONAMIDE: Known for its unique combination of functional groups.
N-[4-HYDROXY-3-[3-[4-[2-MORPHOLINOETHOXY]PHENYL]ACRYLOYL]PHENYL]BENZENESULFONAMIDE: Similar structure but different functional groups.
Uniqueness
The uniqueness of N-[4-HYDROXY-3-[3-[4-[2-MORPHOLINOETHOXY]PHENYL]ACRYLOYL]PHENYL]BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
CAS No. |
94094-51-6 |
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Molecular Formula |
C27H28N2O6S |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-[4-hydroxy-3-[(E)-3-[4-(2-morpholin-4-ylethoxy)phenyl]prop-2-enoyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C27H28N2O6S/c30-26(12-8-21-6-10-23(11-7-21)35-19-16-29-14-17-34-18-15-29)25-20-22(9-13-27(25)31)28-36(32,33)24-4-2-1-3-5-24/h1-13,20,28,31H,14-19H2/b12-8+ |
InChI Key |
FXJJUOITYWTIIW-XYOKQWHBSA-N |
Isomeric SMILES |
C1COCCN1CCOC2=CC=C(C=C2)/C=C/C(=O)C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4)O |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C=CC(=O)C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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